2-(4-Ethoxyphenyl)propan-2-amine

Description

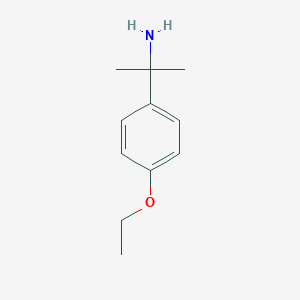

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethoxyphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-4-13-10-7-5-9(6-8-10)11(2,3)12/h5-8H,4,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTZDLBTPXQHQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629747 | |

| Record name | 2-(4-Ethoxyphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153002-40-5 | |

| Record name | 4-Ethoxy-α,α-dimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153002-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Ethoxyphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Ethoxyphenyl)propan-2-amine

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2-(4-Ethoxyphenyl)propan-2-amine. As a substituted phenethylamine, this compound holds potential interest for researchers in medicinal chemistry, pharmacology, and forensic analysis. Due to the limited volume of published data specifically on this isomer, this document synthesizes available information, draws logical inferences from structurally related compounds, and outlines robust methodologies for its analytical characterization. The guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of its chemical identity, potential biological interactions, and the necessary protocols for its empirical study.

Introduction and Structural Context

This compound belongs to the broad chemical class of substituted phenethylamines, a group that includes a wide array of neuroactive compounds, from endogenous neurotransmitters to pharmaceutical agents and research chemicals.[1] The core phenethylamine structure consists of a phenyl ring linked to an amino group by a two-carbon sidechain.[1] Substitutions on the phenyl ring, sidechain, or amino group can dramatically alter the compound's pharmacological profile.[1][2]

The subject of this guide, this compound, is a structural isomer of the more well-known compound, para-ethoxyamphetamine (4-ethoxyamphetamine). The key distinction lies in the position of the amine group on the propane sidechain. This seemingly minor structural variance can lead to significant differences in receptor binding affinity, metabolic stability, and overall biological activity. Understanding this specific isomer is crucial for forensic chemists seeking to differentiate it from controlled analogues and for medicinal chemists exploring structure-activity relationships (SAR) within this chemical space.

The diagram below illustrates the structural relationship between this compound and its isomers, highlighting the specific substitutions that define its chemical identity.

Caption: Structural Isomers of Ethoxyphenylpropanamine.

Physicochemical Properties

Accurate characterization begins with a solid understanding of a compound's fundamental physicochemical properties. These data are essential for designing experimental protocols, including solvent selection for analysis, storage conditions, and formulation development. The properties of this compound and its hydrochloride salt are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | ChemicalBook[3] |

| CAS Number | 153002-40-5 | ChemicalBook[3] |

| Molecular Formula | C₁₁H₁₇NO | ChemicalBook[3] |

| Molecular Weight | 179.26 g/mol | ChemicalBook[3] |

| Form (HCl Salt) | Solid | Sigma-Aldrich |

| Molecular Formula (HCl Salt) | C₁₁H₁₈ClNO | Sigma-Aldrich |

| Molecular Weight (HCl Salt) | 215.72 g/mol | Sigma-Aldrich |

| InChI Key (HCl Salt) | VNGIGROHYNDLSD-UHFFFAOYSA-N | Sigma-Aldrich |

Synthesis and Analytical Characterization

While specific synthetic routes for this compound are not extensively published, its structure suggests plausible pathways derived from related compounds. A potential precursor, 2-(4-ethoxyphenyl)-2-methylpropanol, is an intermediate in the synthesis of the insecticide etofenprox, and its preparation is documented.[4][5] A synthetic chemist could reasonably devise a route from this alcohol or related propionic acid esters to the target amine.

Unambiguous characterization is paramount for any scientific investigation. The following section details a validated workflow for the identification and purity assessment of this compound.

Analytical Workflow

The following workflow ensures a multi-faceted and robust characterization of the compound, from initial purity assessment to definitive structural confirmation.

Caption: Validated Workflow for Compound Characterization.

Recommended Analytical Protocols

Protocol 1: Purity and Mass Verification by LC-MS

-

Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) provides a rapid and highly sensitive method to determine the purity of the sample by separating it from potential impurities and confirming its molecular weight.

-

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute to a final concentration of 10 µg/mL in a 50:50 mixture of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Scan Range: m/z 50 - 500.

-

Expected Ion: The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 180.2.

-

-

Data Analysis: Integrate the peak area of the main compound to determine purity (% area). Verify that the mass spectrum contains the expected molecular ion.

-

Protocol 2: Structural Confirmation by NMR Spectroscopy

-

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework of the molecule.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Acquisition: Acquire a proton NMR spectrum. Expected signals would include:

-

A triplet and quartet in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

-

A quartet and a triplet corresponding to the ethoxy group (-O-CH₂-CH₃).

-

A singlet for the two methyl groups on the propane chain.

-

A broad singlet for the amine (-NH₂) protons.

-

-

¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum to confirm the number of unique carbon environments.

-

Data Analysis: Correlate the observed chemical shifts and coupling patterns with the proposed structure of this compound.

-

Inferred Pharmacological Profile: A Structure-Activity Perspective

Direct pharmacological data for this compound is not available in peer-reviewed literature. However, by examining its structure in the context of other phenethylamines, we can infer a potential pharmacological profile. Such inferences must be treated as hypotheses that require experimental validation.

Substituted phenethylamines often exhibit activity at monoamine systems, particularly serotonin (5-HT), dopamine (DA), and norepinephrine (NE) receptors and transporters.[1][6][7] The specific effects—stimulant, hallucinogenic, or entactogenic—are heavily influenced by the substitution pattern.[1]

-

Serotonergic Activity (5-HT Receptors): Many psychoactive phenethylamines are agonists at serotonin receptors, particularly the 5-HT₂A and 5-HT₂C subtypes.[2][7] The presence of an alkoxy group (like ethoxy) at the 4-position of the phenyl ring is a common feature in several 5-HT₂A agonists.[8] It is plausible that this compound could exhibit some affinity for these receptors.

-

Monoamine Transporter Interaction: The core amphetamine structure (a phenethylamine with an alpha-methyl group) is known to interact with monoamine transporters (DAT, SERT, NET), often acting as a releasing agent or reuptake inhibitor. While the title compound is not an amphetamine, its phenethylamine backbone suggests a potential for weak interaction with these transporters.

The critical difference is the gem-dimethyl group at the alpha position (the same carbon bearing the amine). This bulky substitution, not present in classic amphetamines, is likely to significantly reduce or alter its interaction with typical monoamine transporters and receptors. This steric hindrance could diminish its potency compared to its isomer, 4-ethoxyamphetamine. Experimental validation through receptor binding and functional assays is essential to confirm or refute these hypotheses.[6][7]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds and general principles for handling research chemicals should be strictly followed.

-

General Precautions: Handle in a well-ventilated area, preferably within a fume hood.[9][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[9][10]

-

Hazard Statements (Inferred): Based on related amines, the compound may cause skin irritation, serious eye irritation, and respiratory irritation.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]

Conclusion and Future Directions

This compound represents an understudied molecule within the vast family of substituted phenethylamines. This guide has established its fundamental chemical identity and provided a robust framework for its analytical characterization. The primary value of this compound currently lies in its role as an analytical standard for forensic and research laboratories to distinguish it from its pharmacologically active isomers.

Future research should focus on empirical validation of its pharmacological profile. A comprehensive screening, including receptor binding assays for serotonin and dopamine receptors and functional assays to measure transporter activity, would be necessary to move beyond the inferred profile presented here. Such studies will definitively place this compound within the broader structure-activity landscape of psychoactive compounds and clarify its potential as a research tool or therapeutic lead.

References

- OHSU Elsevier. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function.

- National Institutes of Health (NIH). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. PMC.

- Wikipedia. Substituted phenethylamine.

- Sigma-Aldrich. This compound hydrochloride.

- ChemicalBook. This compound | 153002-40-5.

-

AA Blocks. amine | 1267032-68-7. Available from:

- PubMed Central. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines.

- PubMed Central. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists.

- AK Scientific, Inc. Safety Data Sheet (United States). N-Ethyl-1-(4-methoxyphenyl)propan-2-amine.

- BLDpharm. This compound | 153002-40-5.

- Fisher Scientific. SAFETY DATA SHEET.

- AA Blocks. 2-(4-ethoxy-2-methylphenyl)propan-2-amine | 1704100-22-0.

- CPAchem Ltd. Safety data sheet.

- AA Blocks. 2-(4-ethoxyphenyl)propan-1-amine | 51558-17-9.

- Sigma-Aldrich. 2-(4-Methoxyphenyl)propan-2-amine | 30568-44-6.

- Google Patents. Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.

- Enamine. Safety data sheet.

- Organic Syntheses Procedure. Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of.

- Taylor & Francis Online. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

- MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.

- Wikipedia. Advantame.

- Google Patents. Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 153002-40-5 [chemicalbook.com]

- 4. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol - Google Patents [patents.google.com]

- 5. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol - Google Patents [patents.google.com]

- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 7. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aksci.com [aksci.com]

- 10. fishersci.ie [fishersci.ie]

"2-(4-Ethoxyphenyl)propan-2-amine" chemical structure and analysis

An In-Depth Technical Guide to 2-(4-Ethoxyphenyl)propan-2-amine

This guide provides a comprehensive technical overview of this compound, a compound of interest for researchers in toxicology and medicinal chemistry. We will delve into its core chemical identity, outline robust analytical methodologies for its characterization, and discuss its significance as a research tool, particularly in the context of drug-induced phospholipidosis.

Core Molecular Identity

This compound is a primary amine featuring a substituted aromatic ring. Understanding its fundamental properties is the first step in any rigorous scientific investigation.

Molecular Structure and Properties: The structure consists of a 4-ethoxyphenyl group attached to a propan-2-amine moiety. This combination imparts specific chemical characteristics relevant to its analysis and biological interactions.

-

IUPAC Name: this compound[1]

The hydrochloride salt form is also commercially available, with the molecular formula C₁₁H₁₈ClNO and a molecular weight of 215.72 g/mol .[4][5]

Caption: General workflow for synthesis, purification, and verification.

Comprehensive Analytical Characterization

Rigorous structural confirmation is paramount. A multi-technique approach ensures the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive carbon-hydrogen framework of the molecule.

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 spectrum. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR peaks to determine proton ratios.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.15 | Doublet | 2H | Ar-H (ortho to OEt) | Aromatic protons deshielded by the adjacent ring structure. |

| ~6.85 | Doublet | 2H | Ar-H (meta to OEt) | Aromatic protons shielded by the electron-donating ethoxy group. |

| 4.02 | Quartet | 2H | -O-CH₂ -CH₃ | Protons adjacent to an oxygen atom, split by the neighboring methyl group. |

| 1.5-2.0 | Broad Singlet | 2H | -NH₂ | Amine protons are often broad and may exchange with trace water; splitting is not always observed. [6] |

| 1.41 | Triplet | 3H | -O-CH₂-CH₃ | Methyl protons split by the adjacent methylene group. |

| 1.35 | Singlet | 6H | -C(CH₃)₂-NH₂ | Two equivalent methyl groups with no adjacent protons to cause splitting. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~157 | Ar-C (para, attached to O) |

| ~138 | Ar-C (ipso, attached to C(CH₃)₂) |

| ~127 | Ar-CH (ortho to OEt) |

| ~114 | Ar-CH (meta to OEt) |

| ~63 | -O-C H₂-CH₃ |

| ~52 | -C (CH₃)₂-NH₂ |

| ~29 | -C(C H₃)₂-NH₂ |

| ~15 | -O-CH₂-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Protocol: IR Spectrum Acquisition (FTIR-ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Acquire a background spectrum.

-

Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| 3300 - 3400 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | The presence of two distinct bands in this region is a hallmark of a primary amine. [7][8] |

| 2850 - 3000 | C-H Stretch | Alkyl & Aromatic | Confirms the presence of the hydrocarbon framework. |

| ~1610 & ~1510 | C=C Stretch | Aromatic Ring | Characteristic absorptions for the benzene ring. |

| 1580 - 1650 | N-H Bend (scissoring) | Primary Amine (-NH₂) | Confirms the primary amine functional group. [7][9] |

| 1250 - 1335 | C-N Stretch | Aromatic Amine | Indicates the bond between the aromatic ring system and the nitrogen-bearing carbon. [7] |

| ~1245 | C-O Stretch | Aryl Ether | Strong absorption confirming the ethoxy group attached to the aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

Protocol: MS Analysis (GC-MS)

-

Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system. The GC separates the analyte from any residual impurities before it enters the mass spectrometer.

-

GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low temperature (e.g., 100 °C) to a high temperature (e.g., 280 °C) to ensure elution.

-

MS Conditions: Use Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 400.

-

Data Analysis: Identify the molecular ion peak (M⁺) corresponding to the molecular weight (179.26). Analyze the major fragment ions to corroborate the proposed structure.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 179

-

Major Fragments:

-

m/z = 164 (Loss of a methyl group, •CH₃)

-

m/z = 135 (Benzylic cleavage, loss of •C(CH₃)₂NH₂)

-

m/z = 107 (Loss of ethylene from the m/z 135 fragment)

-

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of a compound.

Protocol: Purity Analysis (RP-HPLC)

-

Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm). [10][11]2. Mobile Phase: A gradient mixture of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. The use of a low-pH mobile phase is common for the analysis of amines. [12]3. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C [10] * Detection Wavelength: ~225 nm or ~275 nm (where the ethoxyphenyl chromophore absorbs)

-

Injection Volume: 10 µL

-

-

Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Application in Mechanistic Toxicology

This compound serves as a valuable research tool for studying drug-induced cellular responses. [1]Its structure is characteristic of a Cationic Amphiphilic Drug (CAD).

Mechanism of Action: Many CADs are known to inhibit lysosomal phospholipase A2 (PLA2G15), an enzyme crucial for breaking down phospholipids. [1]Inhibition of this enzyme leads to the accumulation of phospholipids within lysosomes, a condition known as drug-induced phospholipidosis (DIP). [1]This accumulation can disrupt cellular function and is linked to toxicities in organs like the liver and lungs. [1]Therefore, this compound can be used as a model compound to:

-

Investigate the molecular pathways of phospholipidosis.

-

Screen new drug candidates for their potential to cause DIP in early development stages. [1]

Caption: Mechanism of drug-induced phospholipidosis by a CAD.

References

-

amine | 1267032-68-7 . AA Blocks. Available at: [Link]

-

2-(4-ethoxyphenyl)propan-1-amine | 51558-17-9 . AA Blocks. Available at: [Link]

-

IR Spectroscopy Tutorial: Amines . University of Calgary. Available at: [Link]

- Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. Google Patents.

-

(2R)-N-(2-(2-ETHOXYPHENOXY)ETHYL)-1-(4-METHOXYPHENYL)PROPAN-2-AMINE . FDA Substance Registration System. Available at: [Link]

-

Infrared spectrum of propan-2-amine . Doc Brown's Chemistry. Available at: [Link]

-

2-(4-ethoxy-2-methylphenyl)propan-2-amine | 1704100-22-0 . AA Blocks. Available at: [Link]

-

Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation . Organic Syntheses. Available at: [Link]

-

Infrared Spectroscopy . Illinois State University. Available at: [Link]

-

Spectroscopy of Amines . Chemistry LibreTexts. Available at: [Link]

-

2-(4-ethoxyphenyl)propanal (C11H14O2) . PubChemLite. Available at: [Link]

- Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol. Google Patents.

-

2-(4-Methoxyphenyl)propan-2-ol . PubChem. Available at: [Link]

-

Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry . PubMed. Available at: [Link]

-

1H NMR spectra of propan-2-amine . Doc Brown's Chemistry. Available at: [Link]

-

Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate . MDPI. Available at: [Link]

-

Development and validation of an RP-HPLC method for analysis . ResearchGate. Available at: [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates . American Pharmaceutical Review. Available at: [Link]

-

Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl) . Pharmacia. Available at: [Link]

-

5-APB-NBOMe . Wikipedia. Available at: [Link]

-

Immunotoxicity Studies on the Insecticide MPEP . MDPI. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 153002-40-5 [chemicalbook.com]

- 3. 153002-40-5|this compound|BLD Pharm [bldpharm.com]

- 4. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. public.pensoft.net [public.pensoft.net]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to 2-(4-Ethoxyphenyl)propan-2-amine (CAS Number: 153002-40-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Ethoxyphenyl)propan-2-amine (CAS No. 153002-40-5), a tertiary alkyl amine with potential applications in pharmaceutical and chemical research. Due to the limited availability of published data specific to this molecule, this document synthesizes known information with theoretical insights derived from analogous compounds and established chemical principles. The guide covers physicochemical properties, potential synthetic routes, proposed analytical methodologies, a discussion on potential pharmacological relevance, and essential safety and handling protocols. It is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of novel aromatic amines.

Introduction and Chemical Identity

This compound is a substituted aromatic amine characterized by a tertiary amine group attached to a propane chain, which in turn is connected to an ethoxy-substituted phenyl ring. The presence of both a lipophilic ethoxy group and a polar amine functionality suggests that this molecule may exhibit interesting solubility profiles and biological activities.

Table 1: Chemical and Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 153002-40-5 | Chemical Abstracts Service |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Molecular Formula | C₁₁H₁₇NO | Calculated |

| Molecular Weight | 179.26 g/mol | Calculated |

| Canonical SMILES | CCOC1=CC=C(C=C1)C(C)(C)N | |

| Physical Form | Likely a liquid or low-melting solid at STP | Inferred from analogous compounds |

| Solubility | Expected to be soluble in organic solvents (e.g., ethanol, methanol, dichloromethane) and sparingly soluble in water. The hydrochloride salt is expected to be a solid with greater water solubility. | Theoretical |

| pKa (Conjugate Acid) | Estimated 9.5 - 10.5 | Inferred from similar tertiary amines |

Potential Synthetic Pathways

While specific synthetic procedures for this compound are not extensively documented in publicly available literature, a highly plausible and efficient route is the Ritter reaction . This reaction is a cornerstone in the synthesis of sterically hindered N-alkyl amides, which can be subsequently hydrolyzed to the corresponding amines.[1][2][3]

Proposed Synthesis via the Ritter Reaction

The Ritter reaction involves the acid-catalyzed addition of a nitrile to a carbocation, followed by hydrolysis.[3][4] A logical precursor for the synthesis of this compound would be 2-(4-ethoxyphenyl)propan-2-ol.

Workflow 1: Synthesis of this compound

Caption: Proposed synthetic workflow for this compound via the Ritter Reaction.

Experimental Protocol (Theoretical):

-

Carbocation Formation and Nitrile Addition: To a stirred solution of 2-(4-ethoxyphenyl)propan-2-ol in a suitable nitrile solvent (e.g., acetonitrile) at 0°C, slowly add a strong acid catalyst such as concentrated sulfuric acid.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Amide Isolation: Upon completion, carefully pour the reaction mixture into ice-cold water and neutralize with a base (e.g., NaOH solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated under reduced pressure to yield the crude N-(2-(4-ethoxyphenyl)propan-2-yl)acetamide.

-

Amide Hydrolysis: The crude amide is then subjected to hydrolysis by refluxing with a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in a suitable solvent.

-

Final Product Isolation and Purification: After hydrolysis, the reaction mixture is neutralized and the product amine is extracted. The crude amine can be purified by column chromatography or distillation. For enhanced stability and handling, the amine can be converted to its hydrochloride salt by treatment with HCl in an appropriate solvent.

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques is recommended.

Table 2: Recommended Analytical Techniques

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | Signals corresponding to the ethoxy group (triplet and quartet), aromatic protons, and the methyl groups of the propane chain. The amine protons may appear as a broad singlet. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the ethoxy carbons, aromatic carbons (including the ether-linked carbon), the quaternary carbon, and the methyl carbons. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns would likely involve cleavage of the C-C bond adjacent to the amine and loss of methyl groups. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-O stretching (ether). |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak under optimized conditions (e.g., reverse-phase C18 column with a mobile phase of acetonitrile/water with a suitable modifier like formic acid or TFA). Derivatization with fluorescent tags can enhance detection sensitivity.[5][6] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities. | A sharp peak with a corresponding mass spectrum that can be used for identification. Derivatization may be necessary to improve volatility and peak shape. |

Workflow 2: Analytical Characterization Workflow

Caption: A typical analytical workflow for the characterization of this compound.

Potential Pharmacological Relevance and Future Directions

The structural motif of a 2-aryl-propan-2-amine is present in various biologically active molecules. While no specific pharmacological data for this compound is currently available, its structure suggests potential interactions with various biological targets. Aryl and cycloalkyl analogues of excitatory amino acid receptor ligands have been explored, indicating that the aryl-propan-amine scaffold can be a basis for CNS-active compounds.[7] Furthermore, aryloxypropanolamines are a well-known class of beta-blockers.[8]

It is crucial to emphasize that any potential pharmacological activity of this compound is purely speculative at this stage and requires rigorous experimental validation. Future research could involve:

-

In vitro screening: Assessing the binding affinity and functional activity of the compound against a panel of receptors, enzymes, and ion channels.

-

In vivo studies: Investigating the pharmacokinetic profile and potential therapeutic effects in animal models.

-

Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogues to understand how structural modifications influence biological activity.

Safety, Handling, and Storage

As a tertiary alkyl amine, this compound should be handled with appropriate precautions. Tertiary amines can be corrosive and irritating to the skin, eyes, and respiratory tract.[9][10]

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

-

Eye Protection: Safety glasses with side shields or chemical goggles should be worn at all times.

-

Lab Coat: A flame-retardant lab coat should be worn to protect against splashes.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of aerosol generation, a respirator may be necessary.[11][12]

Handling:

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Use in a well-ventilated area, preferably a chemical fume hood.

-

Keep away from heat, sparks, and open flames.

-

Ground all equipment when handling to prevent static discharge.[13]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and acids.[10]

Spill and Disposal:

-

In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

-

Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a chemical entity with underexplored potential. This guide has provided a comprehensive, albeit partially theoretical, framework for its synthesis, characterization, and safe handling. The proposed synthetic route via the Ritter reaction offers a practical approach for obtaining this compound for further investigation. The outlined analytical methodologies will be crucial for ensuring its quality and purity. While its pharmacological profile remains to be elucidated, the structural motifs present in the molecule suggest that it could be a valuable building block for the development of novel therapeutic agents. It is our hope that this guide will serve as a valuable resource for researchers and stimulate further investigation into the properties and applications of this intriguing molecule.

References

- Grokipedia. Ritter reaction.

- Jirgensons, A., Kauss, V., Kalvinsh, I., & Markus, R. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709-1712.

- Krimen, L. I., & Cota, D. J. (1969). The Ritter Reaction. Organic Reactions, 17, 213-325.

- Wikipedia. Ritter reaction.

- NROChemistry. Ritter Reaction.

- PubMed. (2009).

- Sigma-Aldrich. This compound hydrochloride.

- PubChem. Tertiary amines (OR) alkylamines, (corrosive liquid).

- ResearchGate. (2003). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)

- CAMEO Chemicals | NOAA. TERTIARY ALKYL AMINE, CONTAINS (COMBUSTIBLE LIQUID, N.O.S.).

- CloudSDS. (2023). Alkylamines: Hazard and Safety A Detail Guide.

- PubMed. (1994). Aryl and cycloalkyl analogues of AMPA: synthetic, pharmacological and stereochemical aspects.

- Waters Corporation. (2012). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software.

- Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?.

- CAMEO Chemicals. TERTIARY AMINES (OR) ALKYLAMINES, [CORROSIVE LIQUID].

- Buzzi Laboratorio Analisi. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.

- Waters Corporation. (2014). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.

- ResearchGate. (2021). Synthesis of enantiopure 1‐(hetero)arylpropan‐2‐amines and...

- Arkivoc. (2012). 2-Amino-2-alkyl(aryl)propanenitriles as key building blocks for the synthesis of 5-member heterocycles.

- Google Patents. (1987). Synthesis of aryloxypropanolamines and arylethanolamines.

- Taylor & Francis Online. (2008).

- PubMed. (2001). Parallel Synthesis of 3-aryloxy-2-propanolamines and Evaluation as Dual Affinity 5-HT(1A) and 5-HT Re-Uptake Ligands.

- PubMed. (1994). Heteroaryl Analogues of AMPA. 2.

- PubMed. (2003). Synthesis of heteroaromatic analogues of (2-aryl-1-cyclopentenyl-1-alkylidene)-(arylmethyloxy)amine COX-2 inhibitors: effects on the inhibitory activity of the replacement of the cyclopentene central core with pyrazole, thiophene or isoxazole ring.

- MDPI. (2016). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids.

-

AA Blocks. amine.

- AA Blocks. 2-(4-ethoxy-2-methylphenyl)propan-2-amine.

- PMC - NIH. (2011).

- M

- PubChem. 2-(4-Methoxyphenyl)propan-2-ol.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. organicreactions.org [organicreactions.org]

- 3. Ritter reaction - Wikipedia [en.wikipedia.org]

- 4. Ritter Reaction | NROChemistry [nrochemistry.com]

- 5. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Aryl and cycloalkyl analogues of AMPA: synthetic, pharmacological and stereochemical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO1987003583A1 - Synthesis of aryloxypropanolamines and arylethanolamines - Google Patents [patents.google.com]

- 9. Tertiary amines (OR) alkylamines, (corrosive liquid) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. TERTIARY AMINES (OR) ALKYLAMINES, [CORROSIVE LIQUID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]

- 12. diplomatacomercial.com [diplomatacomercial.com]

- 13. TERTIARY ALKYL AMINE, CONTAINS (COMBUSTIBLE LIQUID, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

"2-(4-Ethoxyphenyl)propan-2-amine" molecular weight and formula

An In-depth Technical Guide to 2-(4-Ethoxyphenyl)propan-2-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a compound of significant interest in medicinal chemistry and toxicology research. The document details its fundamental molecular and physicochemical properties, outlines a representative synthetic route with an emphasis on the underlying chemical principles, and presents a validated analytical methodology for its characterization. Furthermore, this guide delves into the compound's application as a research tool for studying drug-induced phospholipidosis, providing context for its relevance to drug development professionals. Safety protocols and handling guidelines are also provided to ensure its proper use in a laboratory setting. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this molecule.

Core Molecular Attributes and Physicochemical Properties

This compound is a primary amine featuring a substituted aromatic ring. The core structure consists of a tert-butylamine group attached to a phenyl ring at the para-position, which is in turn substituted with an ethoxy group. This amphiphilic nature, possessing both a hydrophobic ethoxyphenyl group and a hydrophilic amine, is central to its chemical behavior and biological interactions.

Key Identifiers and Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for a variety of applications, from calculating molar equivalents in reactions to interpreting analytical data.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₇NO | [1][2] |

| Molecular Weight | 179.26 g/mol | [1][2] |

| CAS Number | 153002-40-5 | [1][2][3] |

| Boiling Point (Predicted) | 271.4 ± 23.0 °C | [1] |

| Density (Predicted) | 0.975 ± 0.06 g/cm³ | [1] |

| SMILES | CCOC1=CC=C(C=C1)C(C)(C)N | [2] |

It is crucial to distinguish the free base from its hydrochloride salt (CAS: N/A, Molecular Formula: C₁₁H₁₈ClNO, Molecular Weight: 215.72 g/mol ), as the salt form exhibits different physical properties, such as higher solubility in aqueous solutions.

Structural Elucidation

The chemical structure of this compound is depicted below. The ethoxy group (-OCH₂CH₃) is an electron-donating group, which can influence the reactivity of the aromatic ring. The tertiary alkylamine structure is a key feature, contributing to its steric bulk and basicity.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Synthetic Protocol: A Representative Method

This protocol is based on established chemical principles for the synthesis of analogous compounds. [4][5] Objective: To synthesize this compound from 2-(4-ethoxyphenyl)propan-2-ol via a Ritter reaction.

Materials:

-

2-(4-ethoxyphenyl)propan-2-ol

-

Acetonitrile (CH₃CN)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Hydroxide (NaOH) solution (e.g., 2M)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1 equivalent of 2-(4-ethoxyphenyl)propan-2-ol in an excess of acetonitrile.

-

Rationale: Acetonitrile serves as both the reactant and the solvent, driving the reaction equilibrium towards product formation.

-

-

Acid Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly add concentrated sulfuric acid (approximately 2-3 equivalents) dropwise via the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Rationale: The strong acid protonates the hydroxyl group of the alcohol, facilitating its departure as a water molecule and forming a stable tertiary carbocation. This carbocation is the key electrophile in the reaction. The reaction is exothermic, necessitating slow addition and cooling to prevent side reactions.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Rationale: The nitrile nitrogen attacks the carbocation, forming a nitrilium ion intermediate. This intermediate is then hydrated during the work-up to yield the amide, which is subsequently hydrolyzed to the amine.

-

-

Work-up and Neutralization: Carefully pour the reaction mixture over crushed ice. Basify the acidic solution by slowly adding a 2M NaOH solution until the pH is greater than 10.

-

Rationale: The addition of water hydrolyzes the intermediate. The subsequent basification deprotonates the ammonium salt, yielding the free amine, and neutralizes the excess sulfuric acid.

-

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Rationale: The organic amine product will preferentially partition into the organic DCM layer, separating it from inorganic salts and other aqueous-soluble species.

-

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Rationale: Removal of residual water is crucial before solvent evaporation to obtain a pure product.

-

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure this compound.

-

Rationale: Chromatography separates the target compound from any unreacted starting material and non-polar or highly polar side products.

-

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic and chromatographic methods is typically employed.

Standard Analytical Workflow

Caption: Standard workflow for the analytical characterization of the target compound.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile compounds. The following is a general protocol adaptable for the analysis of this compound.

Objective: To confirm the molecular weight and fragmentation pattern of the synthesized amine and assess its purity.

Instrumentation and Materials:

-

Gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).

-

A suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

-

Helium (carrier gas).

-

Sample dissolved in a volatile organic solvent (e.g., methanol or dichloromethane).

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in methanol.

-

GC Method:

-

Injector Temperature: 250 °C.

-

Injection Mode: Split (e.g., 50:1 split ratio).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Rationale: This temperature program allows for the separation of the analyte from any residual solvent and lower-boiling impurities, followed by a ramp to elute the target compound in a reasonable time frame.

-

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Rationale: EI at 70 eV is a standard method that produces reproducible fragmentation patterns, which can be compared to library data. The mass range is chosen to encompass the molecular ion and expected fragments.

-

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) for the retention time of the main peak.

-

Analyze the mass spectrum of the main peak. The molecular ion peak [M]⁺ should be observed at m/z = 179.

-

Identify characteristic fragment ions. A prominent fragment would likely be the loss of a methyl group ([M-15]⁺) to form a stable benzylic cation at m/z = 164.

-

Calculate the purity based on the peak area percentage in the TIC.

-

Application in Mechanistic Toxicology

This compound is of particular interest to researchers studying drug-induced phospholipidosis (DIP). [6]DIP is a condition characterized by the accumulation of phospholipids in the lysosomes of cells, which can lead to tissue damage.

Mechanism of Action

Many drugs that cause phospholipidosis are cationic amphiphilic drugs (CADs). Due to its structural features, this compound can be classified as a CAD. The proposed mechanism is as follows:

-

Lysosomal Trapping: The uncharged form of the amine can cross the lysosomal membrane.

-

Protonation: The acidic environment of the lysosome (pH 4.5-5.0) protonates the primary amine group.

-

Inhibition of Phospholipase A2: The resulting cationic, amphiphilic molecule is trapped and accumulates within the lysosome, where it can inhibit key enzymes responsible for phospholipid degradation, such as lysosomal phospholipase A2. [6]4. Lipid Accumulation: This inhibition leads to the buildup of phospholipids, forming characteristic lamellar bodies that can be observed by electron microscopy.

Caption: Proposed mechanism of drug-induced phospholipidosis by a cationic amphiphilic amine.

Because of this property, this compound serves as a valuable model compound for in vitro screening assays to predict the phospholipidosis potential of new drug candidates early in the development process. [6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar amines can be used to infer potential hazards.

-

Potential Hazards: Similar amines are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. [7]* Handling:

-

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

-

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations.

-

Conclusion

This compound is a well-defined chemical entity with a molecular formula of C₁₁H₁₇NO and a molecular weight of 179.26 g/mol . This guide has provided a framework for its synthesis, purification, and analytical characterization, grounded in established chemical principles. Its significance as a research tool, particularly in the study of drug-induced phospholipidosis, underscores its utility for scientists in the pharmaceutical industry. Adherence to the outlined safety and handling protocols is essential for its responsible use in a research environment.

References

-

AA Blocks. amine.[Link]

-

AA Blocks. 2-(4-ethoxy-2-methylphenyl)propan-2-amine.[Link]

-

CPAchem. Safety data sheet.[Link]

- Google Patents.Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.

-

Organic Syntheses. Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation.[Link]

-

PubChem. 2-(4-Methoxyphenyl)-1,1-dimethylethylamine.[Link]

- Google Patents.Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.

Sources

- 1. This compound CAS#: 153002-40-5 [m.chemicalbook.com]

- 2. 153002-40-5|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 153002-40-5 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. aksci.com [aksci.com]

- 8. fishersci.ie [fishersci.ie]

Potential Pharmacological Activity of 2-(4-Ethoxyphenyl)propan-2-amine: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the potential pharmacological activity of the synthetic compound 2-(4-Ethoxyphenyl)propan-2-amine. Structurally, this molecule belongs to the phenethylamine class, suggesting possible interactions with monoaminergic systems in the central nervous system. However, its classification as a cationic amphiphilic drug (CAD) also points towards a distinct toxicological profile, primarily the induction of phospholipidosis. This document synthesizes the available, albeit limited, direct research on this compound with a broader understanding of its structural analogs to offer a multifaceted perspective on its potential biological effects. We will explore its potential as a psychoactive agent, its well-grounded role as a toxicological agent, and the methodologies for its chemical synthesis and further investigation. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the complex profile of this intriguing molecule.

Introduction and Chemical Identity

This compound is a substituted phenethylamine with the chemical formula C₁₁H₁₇NO. Its structure is characterized by a phenyl ring substituted with an ethoxy group at the para position, and a propan-2-amine side chain. This unique combination of a lipophilic ethoxyphenyl group and a hydrophilic amine function imparts specific physicochemical properties that are central to its biological activities.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 153002-40-5[1] |

| Molecular Formula | C₁₁H₁₇NO[1] |

| Molecular Weight | 179.26 g/mol [1] |

| Canonical SMILES | CCOC1=CC=C(C=C1)C(C)(C)N |

Caption: Chemical and physical properties of this compound.

The structural similarity of this compound to other psychoactive phenethylamines, such as para-methoxyamphetamine (PMA) and 4-ethoxyamphetamine (4-ETA), suggests a potential for interaction with neurotransmitter systems.[2] However, the presence of a tertiary carbon atom to which the amine is attached, and the overall molecular structure, also categorize it as a cationic amphiphilic drug (CAD), a class of compounds known to induce phospholipidosis. This dual potentiality makes this compound a molecule of significant interest from both a pharmacological and toxicological standpoint.

Potential CNS Activity: A Structure-Activity Relationship Perspective

Direct experimental data on the central nervous system effects and receptor binding profile of this compound is scarce in the available scientific literature. However, by examining the structure-activity relationships (SAR) of related phenethylamine derivatives, we can infer its potential pharmacological targets.

Serotonergic System

Many substituted phenethylamines are known to interact with serotonin (5-HT) receptors, particularly the 5-HT₂ family (5-HT₂ₐ, 5-HT₂₈, and 5-HT₂₋).[3][4] The hallucinogenic and psychoactive effects of many phenethylamines are primarily mediated by their agonist activity at the 5-HT₂ₐ receptor.[5]

The 4-ethoxy substitution on the phenyl ring of this compound is a key feature. Studies on related 4-alkoxy-substituted phenethylamines have shown that the nature of the alkoxy group can significantly influence receptor affinity and efficacy.[6] For instance, extending the 4-alkoxy group in 2,5-dimethoxyphenethylamines generally increases binding affinities at 5-HT₂ₐ and 5-HT₂₋ receptors.[6]

While direct binding data is unavailable for this compound, it is plausible that it possesses some affinity for 5-HT₂ receptors. However, the presence of the gem-dimethyl group on the alpha-carbon of the ethylamine side chain is a significant structural deviation from classic psychedelic phenethylamines like 2C-B or DOB, and may alter its interaction with the receptor binding pocket.

Dopaminergic and Adrenergic Systems

Phenethylamine derivatives can also exhibit activity at dopamine and adrenergic receptors. The core phenethylamine structure is the backbone for endogenous catecholamines like dopamine and norepinephrine. Modifications to this structure can lead to compounds with varying affinities and activities at these receptors.[7]

For example, N-substitution on the amine group of phenethylamines can enhance affinity for D₂ dopamine receptors.[7] While this compound is a primary amine, its overall lipophilicity could facilitate its entry into the CNS. However, without experimental data, its profile at dopaminergic and adrenergic receptors remains speculative.

Expert Insight: The gem-dimethyl substitution on the alpha-carbon is a critical feature. In classical amphetamine-type stimulants, a single methyl group at this position enhances CNS stimulant properties by inhibiting metabolism by monoamine oxidase (MAO). The presence of two methyl groups may further increase metabolic stability but could also sterically hinder optimal binding to monoamine receptors. This structural feature is more commonly seen in anorectic agents and may confer a pharmacological profile distinct from typical psychedelic phenethylamines.

Toxicological Profile: A Cationic Amphiphilic Drug

A significant and well-documented aspect of the potential biological activity of this compound stems from its classification as a cationic amphiphilic drug (CAD). CADs are characterized by a hydrophobic ring structure and a hydrophilic side chain with a charged cationic amine group.[8] This molecular arrangement is a strong predictor of the potential to induce drug-induced phospholipidosis (DIPL).[8]

Mechanism of Drug-Induced Phospholipidosis

DIPL is a lysosomal storage disorder characterized by the excessive accumulation of phospholipids within cells.[9] The mechanism is believed to involve the following steps:

-

Lysosomal Trapping: Due to their amphiphilic nature, CADs can readily cross cell membranes. The amine group becomes protonated in the acidic environment of the lysosome, trapping the drug within this organelle.[9]

-

Inhibition of Phospholipases: The accumulated CADs are thought to inhibit the activity of lysosomal phospholipases, particularly phospholipase A2 (PLA2).[10] This inhibition may be direct or indirect, potentially by altering the lysosomal pH or disrupting the electrostatic interactions between the enzymes and their phospholipid substrates on the inner lysosomal membrane.[7][10]

-

Phospholipid Accumulation: The inhibition of phospholipase activity leads to a backlog in the degradation of phospholipids, resulting in their accumulation within the lysosomes. This accumulation leads to the formation of characteristic lamellar inclusion bodies, which can be observed by transmission electron microscopy.[10]

Caption: Mechanism of Cationic Amphiphilic Drug-Induced Phospholipidosis.

Toxicological Implications

Phospholipidosis can affect various organs, with the lungs and liver being common targets.[8] The accumulation of phospholipids can disrupt normal cellular function and lead to tissue damage. While DIPL is often reversible upon discontinuation of the offending drug, it is a significant concern during drug development and for the safety assessment of new chemical entities.[8][10] The structural characteristics of this compound make it a valuable research tool for studying the mechanisms of DIPL and for screening the phospholipidosis potential of other compounds.

Proposed Synthesis Route

Proposed Synthesis of this compound via Ritter Reaction:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

Synthesis of 2-(4-Ethoxyphenyl)propan-2-ol:

-

To a stirred solution of 4-ethoxystyrene in a suitable solvent (e.g., tetrahydrofuran), add a catalytic amount of a strong acid (e.g., sulfuric acid) in the presence of excess water.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

-

Quench the reaction with a basic solution (e.g., saturated sodium bicarbonate) and extract the product with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tertiary alcohol.

-

-

Ritter Reaction to form N-(2-(4-ethoxyphenyl)propan-2-yl)acetamide:

-

Dissolve the 2-(4-ethoxyphenyl)propan-2-ol in acetonitrile.

-

Slowly add a strong acid catalyst (e.g., concentrated sulfuric acid) while maintaining a low temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution).

-

Extract the resulting amide with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude amide, which can be purified by crystallization or chromatography.

-

-

Hydrolysis to this compound:

-

Reflux the N-(2-(4-ethoxyphenyl)propan-2-yl)acetamide in an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).

-

Monitor the reaction for the disappearance of the starting amide.

-

After completion, cool the reaction mixture and adjust the pH to be strongly basic.

-

Extract the free amine with an organic solvent.

-

Dry the organic extracts and remove the solvent under reduced pressure to yield this compound.

-

Future Research Directions

The pharmacological profile of this compound remains largely unexplored. To fully understand its potential biological activities, the following studies are recommended:

-

Receptor Binding Assays: A comprehensive screening of its binding affinities at a panel of neurotransmitter receptors, including serotonin (5-HT₁, 5-HT₂ families), dopamine (D₁-D₅), and adrenergic (α₁, α₂, β) receptors, is crucial.

-

In Vitro Functional Assays: Determination of its functional activity (agonist, antagonist, or inverse agonist) at receptors for which significant binding affinity is observed.

-

In Vivo Behavioral Studies: Animal models can be used to assess its potential effects on locomotor activity, anxiety, depression, and psychosis-related behaviors.

-

Pharmacokinetic and Toxicological Studies: A thorough investigation of its absorption, distribution, metabolism, and excretion (ADME) properties, along with more detailed in vivo toxicological studies to confirm and characterize its potential to induce phospholipidosis.

-

Metabolic Profiling: Identification of its major metabolites to understand if they contribute to the overall pharmacological or toxicological profile.

Conclusion

This compound is a molecule with a dual personality. Its structural similarity to known psychoactive phenethylamines suggests a potential for CNS activity, likely involving the serotonergic system. However, this remains a hypothesis pending direct experimental validation. In contrast, its identity as a cationic amphiphilic drug provides a strong basis for predicting a toxicological profile characterized by the induction of phospholipidosis. This well-established mechanism makes it a useful tool for toxicological research. Further in-depth studies are required to fully elucidate its pharmacological and toxicological properties, which will be essential for any consideration of its potential therapeutic or other applications.

References

- Halliwell, W. (1997). Cationic amphiphilic drug-induced phospholipidosis.

- Reasor, M. J., & Kacew, S. (2001). Drug-induced phospholipidosis: are there functional consequences? Experimental Biology and Medicine, 226(9), 825-830.

- Shayman, J. A., & Abe, A. (2013). Drug induced phospholipidosis: an acquired lysosomal storage disease. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1831(3), 602-611.

- Nonoyama, T., & Fukuda, R. (2008). Drug-induced phospholipidosis-pathological aspects and screening.

- Kolaczynska, K. E., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1423.

- Lee, H. W., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 30(5), 457-466.

- Glennon, R. A., et al. (1984). LSD: a psychedelic puzzle. Neuroscience & Biobehavioral Reviews, 8(4), 489-502.

- Nichols, D. E. (2012). Structure–activity relationships of serotonin 5-HT2A receptor ligands. Current topics in medicinal chemistry, 12(8), 847-862.

- Martin-Iverson, M. T., et al. (1991). "Designer" amphetamines: effects on behavior and monoamines with or without reserpine and/or alpha-methyl-para-tyrosine pretreatment.

- Roth, B. L. (2007). 5-HT2A serotonin receptor biology: Interacting proteins, kinases and paradoxical regulation. Neuropharmacology, 52(5), 1150-1160.

- Vago, T., et al. (1985). Characterization of α2-adrenoceptor binding properties of imidazoline-like drugs, azoloazepine derivatives and β-phenethylamine-like drugs in human platelet membranes. Journal of Pharmacy and Pharmacology, 37(8), 593-596.

-

Wikipedia. (n.d.). para-Ethoxyamphetamine. Retrieved from [Link]

- Farooqui, T., & Farooqui, A. A. (2019). Lipid-Mediated Potentiation of Synaptic Transmission. In Lipids in Brain Health and Disease (pp. 179-195). Springer, Cham.

- Olrichs, N. K., et al. (2018). The role of the serotonergic system in the pathogenesis of schizophrenia. Frontiers in neuroscience, 12, 642.

- Gonzalez-Rothi, R. J., et al. (1995). Amiodarone-induced pulmonary toxicity. American journal of the medical sciences, 309(3), 147-153.

- Anderson, N., & Borlak, J. (2008). Drug-induced phospholipidosis. FEBS letters, 582(18), 2739-2747.

- Teng, X. W., et al. (2003). A new method for the synthesis of α, α-disubstituted α-amino acids. Tetrahedron Letters, 44(35), 6681-6683.

- Faravelli, L., et al. (2005). 5-HT2A receptor, c-fos expression, and behavior. A study of the effects of the 5-HT2A/2C agonist DOI and the 5-HT2A antagonist M100907 in the rat. Neuropsychopharmacology, 30(7), 1264-1275.

Sources

- 1. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol - Google Patents [patents.google.com]

- 2. Key Enzymes of Serotonergic System Tryptophan Hydroxylase 2 and Monoamine Oxidase A in the Brain of Rats Selectively Bred For Reaction Toward Humans: Effects of Benzopentathiepin TC-2153 - Moskalyuk - Biochemistry [vietnamjournal.ru]

- 3. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serotonergic agents that activate 5HT2A receptors prevent NMDA antagonist neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-PhPr-PEA - Wikipedia [en.wikipedia.org]

- 10. aablocks.com [aablocks.com]

An In-Depth Technical Guide to 2-(4-Ethoxyphenyl)propan-2-amine for Research Applications

Abstract

This technical guide provides a comprehensive overview of 2-(4-ethoxyphenyl)propan-2-amine (also known as 4-ethoxyamphetamine, 4-ETA), a psychoactive research chemical of the phenethylamine and amphetamine classes.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its chemical properties, synthesis, pharmacology, metabolism, and analytical methodologies. By synthesizing technical data with practical, field-proven insights, this guide aims to equip researchers with the foundational knowledge required to design and execute scientifically rigorous investigations involving this compound. We will explore its primary mechanism of action as a potent serotonin-releasing agent, draw comparisons to its close analog para-methoxyamphetamine (PMA), and provide validated protocols for its characterization and quantification.

Chemical Identity and Physicochemical Properties

This compound is a synthetic substituted amphetamine characterized by an ethoxy group at the para position of the phenyl ring.[2] This substitution significantly influences its pharmacological profile compared to unsubstituted amphetamine.

| Property | Value | Source |

| IUPAC Name | 1-(4-ethoxyphenyl)propan-2-amine | [1] |

| Common Names | 4-Ethoxyamphetamine, para-Ethoxyamphetamine, 4-ETA | [1] |

| CAS Number | 129476-58-0 | [1] |

| Molecular Formula | C₁₁H₁₇NO | [1] |

| Molar Mass | 179.263 g·mol⁻¹ | [1] |

| Appearance | Solid (hydrochloride salt) | [3] |

Synthesis and Characterization

The synthesis of para-substituted amphetamines like 4-ETA typically proceeds from a corresponding phenylacetone precursor. A common and well-documented route is the Leuckart reaction.

Rationale for Method Selection: The Leuckart reaction is a robust method for the reductive amination of ketones. It is often employed in clandestine synthesis due to the accessibility of reagents but is equally valuable in a controlled laboratory setting for producing reference standards.[4] The reaction involves treating the ketone with formamide or ammonium formate to produce an N-formyl intermediate, which is then hydrolyzed to yield the primary amine.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of 4-ETA via the Leuckart reaction.

Characterization: Post-synthesis, the identity and purity of 4-ETA must be rigorously confirmed. Standard analytical techniques include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm molecular weight and fragmentation patterns. Derivatization may be required for optimal chromatographic performance.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure and confirm the position of the ethoxy substituent.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

Pharmacological Profile

Mechanism of Action

The primary pharmacological activity of 4-ETA is mediated through its interaction with monoamine transporters.[2] It is crucial to understand that, like its analog PMA, 4-ETA is not a classical stimulant in the same vein as amphetamine. Its effects are predominantly serotonergic.

-

Serotonin (5-HT) Release: In vitro studies using rat brain synaptosomes have demonstrated that 4-ETA is a potent stimulator of spontaneous serotonin release and a powerful inhibitor of serotonin reuptake.[2] This dual action leads to a significant increase in synaptic serotonin concentrations.

-

Dopamine (DA) and Norepinephrine (NE) Effects: The compound has weaker effects on dopamine and norepinephrine transporters compared to its action on serotonin systems.[2] This selectivity for the serotonergic system is a hallmark of many para-substituted amphetamines and distinguishes its effects from the more balanced or dopaminergic action of other stimulants.[2][6]

-

Monoamine Oxidase Inhibition (MAOI): Like PMA, 4-ETA is reported to have prominent MAOI activity.[1] This inhibition of the primary enzyme responsible for breaking down monoamines can further potentiate the increase in synaptic serotonin, contributing to its potent and potentially dangerous effects.

Caption: Mechanism of action of 4-ETA at the serotonergic synapse.

Receptor Binding

While the primary mechanism is transporter-mediated release, direct receptor binding affinities provide a more complete picture of a compound's potential off-target effects. Data for 4-ETA itself is sparse, but studies on structurally related 4-alkoxy-substituted amphetamines show moderate to high affinity for serotonin 5-HT₂A receptors.[7][8] It is predicted that 4-ETA would exhibit a similar profile, likely contributing to psychedelic-like effects.[7] However, compared to its actions as a releasing agent, direct receptor agonism is considered a secondary component of its overall pharmacological profile.

Metabolism and Toxicology

In Vitro Metabolism

The metabolism of 4-ETA is expected to follow pathways similar to other para-alkoxy-substituted amphetamines. The primary metabolic routes are:

-

O-Dealkylation: The ethoxy group is a prime target for metabolism. Cytochrome P450 enzymes, particularly CYP2D6, are known to efficiently O-demethylate the analogous compound 4-methoxyamphetamine (PMA) to its corresponding phenol, 4-hydroxyamphetamine.[9] It is highly probable that 4-ETA undergoes a similar O-deethylation to form the same active metabolite.

-

N-Dealkylation & Hydroxylation: While possible, N-dealkylation is not a major pathway for amphetamines without N-alkyl substituents.[9] Ring hydroxylation at positions other than the 4-position is also considered a minor pathway for these compounds.[9]

Scientist's Note: The likely metabolism to 4-hydroxyamphetamine is significant. This metabolite is also psychoactive, which could contribute to the overall duration and profile of effects. Understanding this metabolic pathway is critical for interpreting pharmacokinetic and toxicological data.

Toxicology

The toxicological profile of 4-ETA is considered to be similar to, and potentially more severe than, that of PMA.[2] The pronounced serotonergic activity is the primary driver of its toxicity.

-

Serotonin Syndrome: Overdose is likely to manifest as serotonin syndrome, a life-threatening condition characterized by hyperthermia, hypertension, tachycardia, agitation, seizures, and rhabdomyolysis.[2]

-

Hyperthermia: The potent release of serotonin can severely disrupt the body's thermoregulatory control, leading to dangerous increases in body temperature.

-

Cardiovascular Strain: The combination of monoamine release and MAO inhibition can place extreme stress on the cardiovascular system.

Safety Precaution: Due to its potent MAOI and serotonin-releasing properties, co-administration of 4-ETA with other serotonergic drugs, stimulants, or MAOIs is extremely hazardous and must be avoided in any research context.

Analytical Methodologies

Accurate and sensitive detection and quantification of 4-ETA in biological and non-biological matrices is essential for research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard method due to its superior selectivity and sensitivity.[10][11]

Caption: General workflow for the quantification of 4-ETA in biological samples.

Protocol: Quantification of 4-ETA in Plasma by LC-MS/MS

This protocol is a self-validating system, incorporating an internal standard for accurate quantification and quality control samples to ensure precision and accuracy.

1. Materials and Reagents:

-

4-ETA certified reference standard

-

4-ETA-d5 (deuterated internal standard)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Mixed-mode cation exchange solid-phase extraction (SPE) cartridges

-

Human plasma (drug-free)

2. Preparation of Standards and Controls:

-

Prepare a stock solution of 4-ETA (1 mg/mL) in methanol.

-